molecular formula C8H8OS B3054084 Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- CAS No. 58095-45-7

Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-

Cat. No. B3054084
CAS RN: 58095-45-7
M. Wt: 152.22 g/mol
InChI Key: IDTZQWMRBNXXME-UHFFFAOYSA-N
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Patent
US04482553

Procedure details

4-(2-Thienyl)butyric acid was reacted with thionyl chloride and stannic chloride to provide 5-oxo-4,5,6,7-tetrahydrobenzothiophene, which upon reaction with hydrazine and sodium hyroxide gave 4,5,6,7-tetrahydrobenzothiophene. A solution of 13.3 g of 4,5,6,7-tetrahydrobenzothiophene in 150 ml of dichloromethane was added dropwise to a stirred suspension of 13.1 g of ethyl oxalyl chloride and 14.0 g of aluminum chloride in 200 ml of dichloromethane. The reaction mixture was stirred for twelve hours at 25° C. following the addition. The reaction mixture was poured into 500 g of ice and then the organic layer was separated, dried, and the solvent was removed by evaporation to give 19.2 g of ethyl α-oxo-α-(4,5,6,7-tetrahydro-2-benzothienyl)acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][CH2:8][C:9](O)=O.S(Cl)(Cl)=[O:13]>>[O:13]=[C:8]1[CH2:9][C:3]2[CH:4]=[CH:5][S:1][C:2]=2[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
stannic chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2=C(C=CS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.